(E)-1-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The presence of these groups will influence the compound’s physical and chemical properties, and its interactions with other molecules.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The oxadiazole ring is typically resistant to hydrolysis and reduction, making it stable under a variety of conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxadiazole ring and the nonpolar phenyl groups could give the compound both polar and nonpolar characteristics .Scientific Research Applications
Enzyme Inhibition Properties
One significant application of compounds related to (E)-1-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one is in the field of enzyme inhibition. The synthesis of novel heterocyclic compounds derived from related structures has shown potential in inhibiting enzymes such as lipase and α-glucosidase (Bekircan, Ülker, & Menteşe, 2015). This indicates potential applications in treating conditions like obesity and diabetes.
Antimicrobial Properties
Several studies have highlighted the antimicrobial properties of compounds structurally similar to this compound. For instance, research on the synthesis of Schiff Base Indolyl-1,3,4-Oxadiazole, Thiazolidinone, and Azetidinone has shown efficient antimicrobial and antifungal activities (Verma, Saundane, & Meti, 2019).
Anticancer Potential
Some derivatives of this compound have been synthesized and evaluated for their anticancer effects. For example, phenylpyrazolodiazepin-7-ones, which share a similar structure, demonstrated competitive antiproliferative activities against melanoma cells (Kim et al., 2011).
Antioxidant Properties
The antioxidant properties of related compounds have also been studied. For example, some derivatives have shown strong ferrous ions (Fe3+) reducing antioxidant power, indicating potential applications in managing oxidative stress-related disorders (Verma, Saundane, & Meti, 2019).
Application in Photodynamic Therapy
Compounds structurally similar to this compound have been explored in photodynamic therapy for cancer treatment. For instance, the synthesis of new zinc phthalocyanine derivatives showed remarkable potential as Type II photosensitizers, useful in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).
Tyrosinase Activation
Research has also shown that some chalcone derivatives, which are structurally related, have a potent activating effect on tyrosinase, an enzyme involved in melanin production. This suggests possible applications in dermatology and cosmetic science (Niu, Li, Tuerxuntayi, & Aisa, 2015).
Mechanism of Action
Safety and Hazards
Without specific data, it’s difficult to provide accurate information about the safety and hazards of this compound. As with any chemical, safe handling practices should be followed to minimize risk.
Future Directions
The future research directions for this compound would likely depend on its intended use or biological activity. If it shows promising activity in preliminary studies, future research could involve further optimization of the structure to improve its activity, studies to understand its mechanism of action, or preclinical and clinical trials if it’s intended as a pharmaceutical .
Properties
IUPAC Name |
(E)-1-[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-27-19-10-6-5-9-17(19)13-20-23-22(28-24-20)18-14-25(15-18)21(26)12-11-16-7-3-2-4-8-16/h2-12,18H,13-15H2,1H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWUGHWYGVRDLA-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)C(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)C(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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